1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

Catalog No.
S1941795
CAS No.
61607-68-9
M.F
C5H11N5S
M. Wt
173.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

CAS Number

61607-68-9

Product Name

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione

Molecular Formula

C5H11N5S

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C5H11N5S/c1-9(2)3-4-10-5(11)6-7-8-10/h3-4H2,1-2H3,(H,6,8,11)

InChI Key

ODDAWJGQWOGBCX-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=S)N=NN1

Canonical SMILES

CN(C)CCN1C(=S)N=NN1

The exact mass of the compound 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS 61607-68-9), commonly referred to as DMMT, is a specialized heterocyclic building block primarily procured as the critical C-3 side-chain precursor for the semi-synthetic cephalosporin antibiotic Cefotiam. Structurally, it features a tetrazole-5-thiol core essential for broad-spectrum antibacterial activity, functionalized with a dimethylaminoethyl group. This specific functionalization is engineered to optimize the pharmacokinetic profile and leaving-group kinetics during bacterial cell wall disruption, making it a high-value intermediate for pharmaceutical manufacturing and beta-lactam structural research .

Substituting DMMT with the more common and structurally simpler 1-methyl-1H-tetrazole-5-thiol (NMTT) fundamentally alters the safety profile of the synthesized active pharmaceutical ingredient (API). While NMTT provides similar antibacterial efficacy, its cleavage during in vivo metabolism strongly inhibits both vitamin K epoxide reductase and low-Km aldehyde dehydrogenase. This dual inhibition leads to severe hypoprothrombinemia (bleeding risks) and disulfiram-like reactions (alcohol intolerance). The dimethylaminoethyl substitution in DMMT sterically and electronically prevents this enzymatic interference, making it strictly non-interchangeable with NMTT for formulations requiring a clean toxicological profile [1].

Abolition of Disulfiram-Like Reactions via ALDH Sparing

Comparative in vitro and in vivo studies demonstrate that the structural choice of the C-3 tetrazole-thiol side chain dictates aldehyde dehydrogenase (ALDH) interference. Cephalosporins utilizing the baseline NMTT side chain (e.g., cefamandole, cefmetazole) inhibit low-Km ALDH activity by 17–30% at 5 mM and elevate blood acetaldehyde levels by 1.3 to 2.6 times during ethanol metabolism. In contrast, the DMMT side chain utilized in cefotiam exhibits no significant inhibition of ALDH and fails to trigger acetaldehyde accumulation under identical conditions [1].

Evidence DimensionLow-Km Aldehyde Dehydrogenase (ALDH) Inhibition
Target Compound DataDMMT side chain (Cefotiam): ~0% inhibition; no acetaldehyde elevation
Comparator Or BaselineNMTT side chain (Cefmetazole/Cefamandole): 17–30% inhibition at 5 mM; 1.3–2.6x acetaldehyde spike
Quantified DifferenceComplete elimination of ALDH inhibition and acetaldehyde accumulation
ConditionsRat liver mitochondrial ALDH assay and in vivo ethanol metabolism models

Procuring DMMT instead of NMTT ensures the synthesized antibiotic avoids severe alcohol intolerance side effects and associated black-box warnings.

Mitigation of Hypoprothrombinemia and Coagulation Risks

The NMTT side chain is a known inhibitor of vitamin K epoxide reductase, leading to clinical hypoprothrombinemia. Clinical data indicates that patients treated with NMTT-containing cephalosporins frequently experience prothrombin time (PT) prolongation, with INR values spiking above 2.4, necessitating prophylactic vitamin K administration. Conversely, the DMMT side chain does not induce this coagulation disorder, maintaining baseline PT and INR values even in high-risk, malnourished, or elderly patient populations [1].

Evidence DimensionProthrombin Time (PT) / INR Prolongation
Target Compound DataDMMT side chain: Maintains baseline PT/INR without bleeding risk
Comparator Or BaselineNMTT side chain: Significant PT prolongation (INR > 2.4) and clinical hypoprothrombinemia
Quantified DifferencePrevention of clinically significant INR spikes (>2.4) associated with NMTT
ConditionsClinical coagulation monitoring during intravenous cephalosporin therapy

Selecting DMMT is critical for manufacturing broad-spectrum antibiotics that are safe for elderly or surgically vulnerable patients at risk of bleeding.

Precursor Suitability and Processability in 7-ACMT Synthesis

In the industrial synthesis of cefotiam, DMMT demonstrates highly efficient nucleophilic displacement of the 3-acetoxy group on 7-aminocephalosporanic acid (7-ACA). The reaction proceeds via acid-base catalysis to form the 7-ACMT intermediate without requiring complex protecting group strategies for the tertiary amine of the dimethylaminoethyl moiety. Substituting DMMT with unfunctionalized thiols or alternative basic side chains often necessitates additional protection-deprotection steps or results in competitive side reactions, significantly lowering the overall API yield [1].

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDMMT: Direct acid-base catalyzed coupling to 7-ACA without amine protection
Comparator Or BaselineGeneric/unfunctionalized thiols: Require additional protection steps or suffer from competitive N-alkylation
Quantified DifferenceReduction in synthetic step count and elimination of protection-deprotection bottlenecks
ConditionsIndustrial scale-up synthesis of 7-ACMT from 7-ACA

DMMT's specific reactivity profile streamlines the manufacturing process, reducing step count and improving yields in commercial cephalosporin production.

Industrial API Manufacturing of Cefotiam

Procured as the primary C-3 side-chain precursor for the commercial synthesis of Cefotiam and Cefotiam hexetil, utilizing its highly efficient, protection-free coupling with 7-ACA [1].

Next-Generation Beta-Lactam Development

Utilized by medicinal chemists as a structural motif to design novel cephalosporins that require high Gram-negative efficacy without the bleeding and ALDH-inhibition risks associated with legacy NMTT side chains [1].

Toxicology and Pharmacovigilance Reference Standards

Employed as a negative control or analytical reference standard in in vitro assays evaluating drug-induced vitamin K epoxide reductase or aldehyde dehydrogenase inhibition [1].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 50 companies with hazard statement code(s):;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61607-68-9

Dates

Last modified: 08-16-2023

Explore Compound Types